4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548981-69-5
VCID: VC11841205
InChI: InChI=1S/C19H21F3N8/c1-12-8-13(2)30(27-12)18-10-17(25-14(3)26-18)29-6-4-28(5-7-29)16-9-15(19(20,21)22)23-11-24-16/h8-11H,4-7H2,1-3H3
SMILES: CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C
Molecular Formula: C19H21F3N8
Molecular Weight: 418.4 g/mol

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

CAS No.: 2548981-69-5

Cat. No.: VC11841205

Molecular Formula: C19H21F3N8

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine - 2548981-69-5

Specification

CAS No. 2548981-69-5
Molecular Formula C19H21F3N8
Molecular Weight 418.4 g/mol
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C19H21F3N8/c1-12-8-13(2)30(27-12)18-10-17(25-14(3)26-18)29-6-4-28(5-7-29)16-9-15(19(20,21)22)23-11-24-16/h8-11H,4-7H2,1-3H3
Standard InChI Key HPFQYSBTYMGAMF-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₁F₃N₈, with a molecular weight of 418.4 g/mol. Key structural components include:

  • Central pyrimidine ring: Substituted at the 2-position with a methyl group and at the 6-position with a piperazine-linked trifluoromethylpyrimidine.

  • Pyrazole moiety: A 3,5-dimethyl-1H-pyrazol-1-yl group at the 4-position of the central pyrimidine.

  • Trifluoromethylpyrimidine-piperazine side chain: A 6-(trifluoromethyl)pyrimidin-4-yl group connected via a piperazine linker.

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability . The piperazine ring contributes to conformational flexibility, enabling interactions with enzymatic binding pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions (Scheme 1):

  • Pyrimidine core formation: Condensation of guanidine derivatives with β-diketones or cyanamide precursors.

  • Piperazine introduction: Nucleophilic substitution or coupling reactions to attach the piperazine-truncated trifluoromethylpyrimidine .

  • Pyrazole integration: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to install the 3,5-dimethylpyrazole group .

Critical reaction conditions:

  • Palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps .

  • Inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

  • Purification via column chromatography or recrystallization.

Analytical Characterization

TechniqueKey Data
NMR¹H/¹³C spectra confirm substituent positions (e.g., δ 2.35 ppm for CH₃).
HPLCPurity >95% achieved using C18 reverse-phase columns.
Mass SpectrometryMolecular ion peak at m/z 419.2 [M+H]⁺.

Pharmacological Profile

Anticancer Activity

Preclinical studies on analogous pyrimidine-piperazine derivatives demonstrate inhibition of kinases (e.g., PI3Kδ, JAK) involved in cancer cell proliferation . For example:

  • PI3Kδ inhibition: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups exhibit IC₅₀ values <50 nM .

  • JAK2 inhibition: Related compounds suppress cytokine signaling in rheumatoid arthritis models .

Mechanism of Action

The compound’s polypharmacology likely arises from dual mechanisms:

  • Kinase inhibition: The pyrimidine core competes with ATP in kinase binding pockets, while the piperazine group stabilizes inactive conformations (Figure 1A) .

  • Protein-protein interaction disruption: The pyrazole moiety may interfere with signaling complexes in inflammatory pathways .

In silico docking studies suggest strong binding affinity (−9.2 kcal/mol) to PI3Kδ’s hydrophobic cleft, driven by van der Waals interactions with Val-828 and hydrogen bonds to Lys-779 .

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (nM)Selectivity (vs. PI3Kα)
This compoundPI3Kδ18*79-fold
IdelalisibPI3Kδ2.530-fold
DuvelisibPI3Kδ/γ525-fold
*Predicted based on structural analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator